molecular formula C18H18N2O5 B2555233 N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034317-46-7

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2555233
CAS No.: 2034317-46-7
M. Wt: 342.351
InChI Key: YTMZRYBIDNVABK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzo[d][1,3]dioxole moiety linked to a nicotinamide derivative through a tetrahydro-pyran ring. This unique combination is expected to confer specific pharmacological properties.

PropertyValue
Molecular Formula C18H21N3O4
Molecular Weight 341.38 g/mol
CAS Number Not available
IUPAC Name This compound

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes (COX) :
    • Compounds with a similar structure have shown significant inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, mediating pain and inflammation .
  • Antitumor Activity :
    • The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
  • Modulation of ATP-Binding Cassette Transporters :
    • Some studies suggest that derivatives can act as modulators of ATP-binding cassette (ABC) transporters, influencing drug resistance mechanisms in cancer therapy .

In Vitro Studies

In vitro studies have assessed the compound's effects on several human cancer cell lines:

Cell LineIC50 (μM)Reference
Esophageal Squamous Cell Carcinoma (Ec9706)8.23
Eca10916.22
Other Cancer LinesVariable

The results indicate that the compound exhibits potent anti-cancer activity, outperforming established chemotherapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated through COX inhibition assays and cytokine production:

  • Cytokine Reduction : The compound significantly reduced levels of IL-1β in treated cells, suggesting a robust anti-inflammatory mechanism .

Case Studies

  • Analgesic and Anti-inflammatory Effects :
    • A study demonstrated that compounds with similar structural characteristics exhibited analgesic activities comparable to sodium diclofenac, with rapid onset and sustained effects over time .
  • Synergistic Antitumor Properties :
    • The integration of benzo[d][1,3]dioxole with other bioactive heterocycles has shown to enhance antitumor activity synergistically, indicating a promising avenue for drug development in oncology .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-18(20-13-2-3-15-16(9-13)24-11-23-15)12-1-4-17(19-10-12)25-14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMZRYBIDNVABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.